molecular formula C8H12N2O B8799923 1-Ethyl-2-methyl-5-acetylimidazole CAS No. 403793-00-0

1-Ethyl-2-methyl-5-acetylimidazole

Cat. No.: B8799923
CAS No.: 403793-00-0
M. Wt: 152.19 g/mol
InChI Key: FMHKREROEFVVOL-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-acetylimidazole is a substituted imidazole derivative characterized by an ethyl group at position 1, a methyl group at position 2, and an acetyl group at position 4. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal and industrial chemistry. These analogs are frequently explored for their pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Properties

CAS No.

403793-00-0

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-ethyl-2-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-4-10-7(3)9-5-8(10)6(2)11/h5H,4H2,1-3H3

InChI Key

FMHKREROEFVVOL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1C(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents Molecular Formula Key Properties/Activities References
1-Ethyl-2-methyl-5-acetylimidazole 1-Ethyl, 2-methyl, 5-acetyl C₈H₁₂N₂O Hypothetical; inferred stability -
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 1-(2-hydroxyethyl), 2-phenyl, 5-carboxylate C₁₉H₁₉N₂O₃ Antimicrobial, anti-inflammatory
5-[(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)methyl]-1,3,4-oxadiazole-2-thiol 2-Methyl-5-nitroimidazole, oxadiazole-thiol C₉H₁₁N₃O₄S Antibacterial, synthetic intermediate
5-Acetyl-2-amino-4-methyl-1,3-thiazole 2-Amino, 4-methyl, 5-acetyl (thiazole core) C₆H₈N₂OS Toxicity under investigation

Key Differences and Implications

Substituent Effects on Reactivity and Solubility Acetyl vs. Ethyl/Methyl vs. Hydroxyethyl Groups: Ethyl and methyl substituents (as in the target compound) contribute to steric hindrance and metabolic stability, whereas hydroxyethyl groups (e.g., in ) introduce polarity, impacting bioavailability.

Pharmacological Activities Antimicrobial Activity: Benzimidazole derivatives with carboxylate esters (e.g., ) show broad-spectrum antimicrobial effects, suggesting that the acetyl group in the target compound could be optimized for similar applications. Anti-inflammatory Potential: Substituted imidazoles with electron-withdrawing groups (e.g., nitro in ) often exhibit anti-inflammatory activity, but the acetyl group’s role remains speculative without direct data.

Synthetic Accessibility

  • The synthesis of this compound likely involves multi-step protocols similar to those for 5-nitroimidazoles (e.g., refluxing with α-haloketones ) or benzimidazoles (e.g., column chromatography purification ).

Research Findings and Data Tables

Table 1: Thermal and Spectral Data of Selected Analogs

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) References
Thiazole-5-acetate (4a) 119–120 1720 (C=O), 1600 (C=N) 2.35 (s, CH₃), 4.20 (q, CH₂)
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 182–184 (decomposes) 1705 (C=O), 3400 (O-H) 1.35 (t, CH₃), 4.30 (m, CH₂)

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